3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-chloro-1-[(2,4-difluorophenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-10-11(17)16(4-3-15-10)6-7-1-2-8(13)5-9(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDUFZLCHHGODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with pyrazin-2(1H)-one or its derivatives, such as 3,5-dichloropyrazin-2(1H)-one, which serve as versatile scaffolds for further functionalization. The 2,4-difluorobenzyl moiety is introduced via nucleophilic substitution or coupling reactions with appropriately substituted benzyl halides or benzyl derivatives.
General Synthetic Route Overview
The preparation of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one can be summarized in the following key steps:
Halogenation of Pyrazin-2(1H)-one : Introduction of chlorine atoms at the 3-position to form 3-chloropyrazin-2(1H)-one derivatives. This can be achieved via chlorination reactions using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.
Nucleophilic Substitution at the N-1 Position : The 2,4-difluorobenzyl group is introduced by reacting the 3-chloropyrazin-2(1H)-one with 2,4-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions or using coupling catalysts.
Purification and Crystallization : The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.
Detailed Preparation Procedure from Patent Literature
A notable preparation method is described in a patent related to the synthesis of voriconazole intermediates, where this compound is obtained as a key intermediate:
Step 1 : React 3,5-dibromo-1H-1,2,4-triazole with 2-chloro-2,4-difluoroacetophenone in tetrahydrofuran (THF) in the presence of potassium carbonate at room temperature for 7 hours.
Step 2 : Filter and wash the reaction mixture, concentrate, and slurry the residue in purified water to induce crystallization.
Step 3 : Reslurry the crystals in isopropanol, filter, wash, and dry at 50°C to yield the title compound as a white solid with a yield of approximately 87% and purity of 99.2% (HPLC analysis).
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3,5-dibromo-1H-1,2,4-triazole, 2-chloro-2,4-difluoroacetophenone, K2CO3, THF | Room Temp | 7 hours | - | - | Stirring under ambient atmosphere |
| 2 | Filtration, washing with THF | Room Temp | - | - | - | Concentration and slurry in water |
| 3 | Isopropanol slurry, filtration, drying | 50°C | - | 87 | 99.2 | White solid obtained |
- Analytical Data : HPLC detection at 256 nm, column 18C 4.6×250 mm, mobile phase 60% acetonitrile, flow rate 1 mL/min.
This procedure highlights the importance of controlled reaction conditions and purification steps to achieve high yield and purity of the title compound.
Alternative Synthetic Approaches
Research articles have reported methodologies starting from pyrazin-2(1H)-ones involving:
Alkoxylation at the 3-position : Conversion of pyrazin-2(1H)-ones to alkoxy derivatives, which can be further transformed to thioamides using Lawesson’s reagent.
Thioamide Methylation and Substitution : Treatment of thioamides with methyl iodide and iodine under reflux or microwave irradiation to yield methyl thioethers, which can be further manipulated to introduce benzyl groups.
Palladium-Catalyzed Coupling Reactions : Use of palladium and copper catalysis in Stille or Liebeskind–Srogl coupling to install benzyl or other substituents at the pyrazine ring.
Microwave-Assisted Synthesis : Microwave irradiation has been employed to enhance reaction rates and selectivity in the formation of substituted pyrazines from pyrazin-2(1H)-ones, improving yields and reducing reaction times.
Research Findings and Optimization
Microwave Irradiation : Significantly reduces reaction times from hours to minutes and can improve selectivity in substitution reactions on pyrazin-2(1H)-ones.
Solvent Effects : Dichloromethane and toluene are commonly used solvents; choice affects yield and byproduct formation during methylation and substitution steps.
Catalyst and Reagent Loadings : Optimization of iodine concentration and catalyst amounts is crucial for maximizing yield and minimizing side products.
Purification : Crystallization from mixed solvents (e.g., ethyl acetate and n-hexane) combined with seeding techniques enhances product purity and crystallinity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution (Patent method) | 3,5-dibromo-1H-1,2,4-triazole, 2-chloro-2,4-difluoroacetophenone, K2CO3, THF, isopropanol crystallization | 87 | 99.2 | High yield and purity, scalable | Requires careful temperature control |
| Alkoxylation + Lawesson’s reagent + methylation (Research method) | Pyrazin-2(1H)-ones, Lawesson’s reagent, methyl iodide, iodine, toluene/DCM, microwave | 65-83 | High | Microwave-assisted, faster | Side product formation possible |
| Palladium-catalyzed coupling | Pd(PPh3)2Cl2, CuI, TBAI, DMF-Et3N, microwave | Variable | High | Versatile functionalization | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazinones with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazinone Core
a) 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one (CAS: 1707594-25-9)
- Key Difference : The 2-methoxyphenyl group replaces the 2,4-difluorobenzyl moiety.
- Impact: Electron Effects: Methoxy (electron-donating) vs. Lipophilicity: Calculated logP for the methoxy derivative is lower (less lipophilic) compared to the difluorobenzyl analogue, influencing membrane permeability .
- Synthesis : Both compounds likely use similar benzylation strategies, but the methoxy derivative requires milder conditions due to less steric hindrance .
b) 5-(3-Chlorophenyl)pyrazin-2(1H)-one (Entry 10, )
- Key Difference: Chlorine is on the phenyl ring attached to position 5 of the pyrazinone, rather than position 3 of the core.
- Impact :
- Spatial Orientation : The chlorine’s position affects molecular planarity and interactions with hydrophobic pockets in enzymes .
- Activity : Position 3 substitution (as in the target compound) may optimize steric compatibility with PDGFRβ’s active site, as seen in related trimethoxyphenyl derivatives .
Benzyl Group Modifications
a) 3-(2,4-Difluorobenzyl)-N-(3-chlorophenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 35, )
- Key Difference: Replaces the pyrazinone core with a tetrahydropyrimidine ring.
- Biological Relevance: Such derivatives are often explored for CNS targets due to improved blood-brain barrier penetration .
b) 6-(2-Chlorophenyl)-pyrazin-2(1H)-one (Entry 21, )
- Key Difference: A 2-chlorophenyl group is directly attached to the pyrazinone ring.
- Impact: Electronic vs. Steric Effects: Direct attachment of chlorophenyl (vs.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~280.7* | ~2.8 | 3-Cl, 2,4-F₂-benzyl |
| 3-Chloro-1-(2-methoxyphenyl) | 236.65 | 1.9 | 3-Cl, 2-OCH₃-phenyl |
| 5-(3-Chlorophenyl)pyrazin-2(1H)-one | 210.6 | 2.5 | 5-(3-Cl-phenyl) |
| Compound 35 (tetrahydropyrimidine) | 379.1 | 3.1 | 3-(2,4-F₂-benzyl), N-(3-Cl-phenyl) |
*Estimated based on analogues.
- Lipophilicity : The target compound’s difluorobenzyl group increases logP compared to methoxy analogues, favoring membrane permeability but risking solubility issues .
Biological Activity
3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone family. Its structure incorporates a pyrazine ring fused with a carbonyl group and features chlorine and fluorine substituents, which enhance its chemical properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 256.63 g/mol. The presence of two fluorine atoms on the benzyl group significantly influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClF₂N₂O |
| Molecular Weight | 256.63 g/mol |
| CAS Number | 1712555-89-9 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with mechanisms of action typically involving the inhibition of specific enzymes or disruption of cellular processes.
- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The compound's dual fluorine substitution appears to enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against these pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Its mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be around 25 µM, indicating a potent anticancer effect .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Interaction : It may also modulate receptor activity linked to cell signaling pathways, contributing to its anticancer properties.
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Variants of this compound, such as those with different substituents on the benzyl group (e.g., 3-chloro-1-benzylpyrazin-2(1H)-one), have been studied to compare their biological activities.
| Compound Name | Unique Features |
|---|---|
| 3-chloro-1-benzylpyrazin-2(1H)-one | Lacks fluorine substituents |
| 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one | Contains one fluorine atom |
| 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one | Fluorine positioned differently |
The dual fluorine substitution in this compound is believed to enhance its interactions with biological targets compared to these other variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
